molecular formula C6H12FN B12974594 3-(Fluoromethyl)-N-methylcyclobutan-1-amine

3-(Fluoromethyl)-N-methylcyclobutan-1-amine

Cat. No.: B12974594
M. Wt: 117.16 g/mol
InChI Key: QEBQVOSQZYELLS-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-N-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a fluoromethyl group and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-N-methylcyclobutan-1-amine can be achieved through several methods. One common approach involves the fluoromethylation of cyclobutanone followed by reductive amination. The reaction typically employs fluoroiodomethane as the fluoromethylating agent and a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of visible light-mediated radical fluoromethylation has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclobutanes, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Fluoromethyl)-N-methylcyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Fluoromethyl)-N-methylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Fluoromethyl)-7-(thiomorpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
  • Z-Val-Ala-Asp fluoromethyl ketone
  • Fluorometholone

Uniqueness

3-(Fluoromethyl)-N-methylcyclobutan-1-amine is unique due to its cyclobutane ring structure combined with a fluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

3-(fluoromethyl)-N-methylcyclobutan-1-amine

InChI

InChI=1S/C6H12FN/c1-8-6-2-5(3-6)4-7/h5-6,8H,2-4H2,1H3

InChI Key

QEBQVOSQZYELLS-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)CF

Origin of Product

United States

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